molecular formula C11H11F3O2 B14023505 3-Isopropoxy-5-(trifluoromethyl)benzaldehyde

3-Isopropoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14023505
M. Wt: 232.20 g/mol
InChI Key: MRNIKRZNCABVCU-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the isopropoxy and trifluoromethyl groups onto a benzaldehyde ring. One common method involves the reaction of 3,5-dibromo-4-isopropoxybenzaldehyde with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of its isopropoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C11H11F3O2/c1-7(2)16-10-4-8(6-15)3-9(5-10)11(12,13)14/h3-7H,1-2H3

InChI Key

MRNIKRZNCABVCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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